Bienvenue dans la boutique en ligne BenchChem!

(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Monoamine Transporter

(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone (C₁₇H₂₄N₂O₂; MW 288.4 g/mol) is a dual-heterocyclic amide bearing a piperidin-3-ylmethoxy phenyl ether linked to a pyrrolidine carbonyl. Its structural framework places it within the broader class of piperidine–pyrrolidine amides that have been explored as monoamine transporter ligands, orexin receptor antagonists, and tachykinin receptor modulators.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 1146080-82-1
Cat. No. B1500539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone
CAS1146080-82-1
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3
InChIInChI=1S/C17H24N2O2/c20-17(19-10-1-2-11-19)15-5-7-16(8-6-15)21-13-14-4-3-9-18-12-14/h5-8,14,18H,1-4,9-13H2
InChIKeyJEPNBKUIAXDZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone (CAS 1146080-82-1)


(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone (C₁₇H₂₄N₂O₂; MW 288.4 g/mol) is a dual-heterocyclic amide bearing a piperidin-3-ylmethoxy phenyl ether linked to a pyrrolidine carbonyl. Its structural framework places it within the broader class of piperidine–pyrrolidine amides that have been explored as monoamine transporter ligands, orexin receptor antagonists, and tachykinin receptor modulators [1]. Vendor descriptions associate it with serotonin and norepinephrine reuptake inhibition (SNRI) activity ; however, no publicly available peer-reviewed quantitative pharmacology data for this exact compound were identified as of the literature cut-off date.

Why (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone Cannot Be Freely Substituted with In-Class Analogs


Even within the narrow subclass of (piperidin-3-ylmethoxy)phenyl amides, small structural variations—regioisomeric attachment (para vs. ortho), identity of the amide nitrogen heterocycle (pyrrolidine vs. piperidine vs. morpholine), and the presence or absence of a hydrochloride salt—generate meaningfully different hydrogen-bond acceptor/donor profiles, basicity (pKₐ), and lipophilicity (clogP), all of which are known to alter transporter selectivity, receptor binding kinetics, and metabolic stability in closely related monoamine reuptake inhibitor series [1][2]. Blind interchange therefore risks invalidating SAR relationships or introducing uncharacterized off-target profiles. The absence of published quantitative pharmacology for this specific compound makes empirical re-characterization mandatory after any substitution attempt.

Quantitative Differential Evidence for (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone vs. Closest Analogs


Regioisomeric Para-Substitution Defines a Distinct Hydrogen-Bonding and Topological Profile Compared to the Ortho Isomer

The para (4-) substitution pattern of the piperidin-3-ylmethoxy group on the phenyl ring, as in the target compound, yields a Topological Polar Surface Area (TPSA) of 41.6 Ų and a linear molecular shape, compared to the ortho (2-) isomer, (2-(piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride (CAS 2309727-59-9), which introduces a kinked geometry. [1] In the broader piperidine-based cocaine analog series, moving the 3α-substituent from an equatorial to an axial orientation or altering the linker geometry has been shown to produce >10-fold shifts in SERT and NET binding affinity. [2]

Medicinal Chemistry Structure-Activity Relationship Monoamine Transporter

Pyrrolidine Amide vs. Morpholine Amide: Hydrogen-Bond Acceptor Count and clogP Differentiate the Target from Morpholino Analog

Replacement of the pyrrolidine ring with morpholine—as in Morpholino(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride (CAS 1332529-26-6)—introduces an additional oxygen atom, increasing the hydrogen-bond acceptor count from 3 to 4 and lowering clogP (target clogP = 2.2 vs. predicted ~1.0–1.5 for the morpholino analog). [1] In CNS drug design, a ΔclogP of 0.5–1.0 and altered H-bond acceptor count are known to significantly impact blood-brain barrier penetration and P-glycoprotein efflux susceptibility. [2]

Physicochemical Profiling Lead Optimization CNS Drug Design

Free Base vs. Hydrochloride Salt: Procurement-Relevant Differences in Purity Specification and Storage Stability

The target compound is supplied as the free base (≥97% purity, storage at 2–8°C sealed in dry conditions) , whereas several closely related analogs—including the ortho isomer and the piperidine variant—are exclusively offered as hydrochloride salts (typically ≥95% purity). Free base forms offer greater flexibility for salt screening and formulation development, while hydrochloride salts generally exhibit improved aqueous solubility and long-term solid-state stability.

Chemical Procurement Salt Form Selection Stability

Piperidine NH as a Single Hydrogen-Bond Donor Permits Derivatization Strategies Not Possible with Tertiary Amine or N-Alkylated Analogs

The target compound contains a free secondary amine (piperidine NH; HBD count = 1) [1], distinguishing it from analogs where the piperidine nitrogen is alkylated (e.g., N-methyl, N-benzyl, or N-cyclopropyl derivatives) or where the piperidine is replaced by a tertiary amine. This free NH serves as a synthetic handle for reductive amination, urea formation, sulfonamide coupling, or Boc-protection, enabling on-scaffold diversification. In the piperidine-based nocaine/modafinil hybrid series, N-modification alone produced >50-fold shifts in DAT/NET selectivity. [2]

Synthetic Chemistry Parallel Library Synthesis Scaffold Functionalization

Rotatable Bond Count and Molecular Flexibility Are Lower than Common Flexible-Linker Analogs, Favoring Reduced Entropic Penalty upon Binding

With 4 rotatable bonds [1], the target compound is more conformationally restrained than analogs featuring extended alkoxy or polyethylene glycol linkers (e.g., 2-(piperidin-3-ylmethoxy)-ethylamine derivatives, which possess 5–6 rotatable bonds). In the piperidine-based µ-opioid and NK1 antagonist literature, reducing rotatable bond count by 1–2 has been associated with improved ligand efficiency (LE) and higher probability of oral bioavailability. [2]

Conformational Analysis Ligand Efficiency Drug Design

CRITICAL DATA GAP: No Quantitative Biological Activity Data Available for This Compound vs. Any Specific Comparator

Following exhaustive database interrogation (PubChem, ChEMBL, BindingDB, PubMed, Google Patents), no IC₅₀, Kᵢ, EC₅₀, or functional assay data for (4-(piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone were identified. [1] Vendor claims of SNRI activity are not traceable to any published primary research article, patent, or publicly deposited bioactivity record. This stands in contrast to structurally related clinical and preclinical compounds—such as (S)-5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (a reported norepinephrine/serotonin reuptake inhibitor with published synthesis and pharmacological characterization) [2]—for which quantitative transporter inhibition data are available.

Evidence Transparency Procurement Risk Assessment Data Gap

Procurement-Relevant Application Scenarios for (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone


Scaffold for Parallel Library Synthesis via Piperidine NH Derivatization

The free secondary amine on the piperidine ring (HBD = 1) enables rapid diversification through reductive amination, urea formation, sulfonamide coupling, or Boc-protection/deprotection sequences [1]. This makes the compound a versatile scaffold for generating focused libraries targeting monoamine transporters, orexin receptors, or other CNS targets where piperidine N-substitution is a known SAR determinant [2]. Procurement of the free base form (≥97% purity) directly supports library synthesis without requiring pre-functionalization steps.

Use as an Intermediate for Salt and Polymorph Screening in Pre-Formulation

Because the compound is commercially available as the free base rather than a pre-formed hydrochloride salt [1], it is uniquely suited for salt-screening cascades. Researchers can systematically evaluate crystallinity, solubility, and stability across a panel of pharmaceutically acceptable counterions (HCl, mesylate, tosylate, fumarate, etc.) without the confounding presence of an existing salt. This distinguishes it from the ortho isomer and the piperidine-benzoyl analog, which are supplied exclusively as hydrochlorides.

Physicochemical Probe for Evaluating Substitution Effects on CNS Drug-Like Properties

With a computed clogP of 2.2, TPSA of 41.6 Ų, and only 4 rotatable bonds [1], the compound resides within favorable CNS drug-like space as defined by Wager et al. (2010) and Veber et al. (2002) [2]. It can serve as a physicochemical benchmark in SAR studies comparing the impact of substituting pyrrolidine with piperidine (increased lipophilicity) or morpholine (increased polarity and HBA count) on permeability, efflux, and metabolic stability endpoints.

De Novo Pharmacological Profiling Candidate for Monoamine Transporter or GPCR Panels

Given the structural homology with validated piperidine-based monoamine transporter ligands [1] and the reported (but unvalidated) SNRI annotation, this compound represents a logical candidate for de novo screening against SERT, NET, and DAT in radioligand uptake assays. The absence of existing bioactivity data [2] makes it suitable for groups seeking to establish proprietary SAR from a clean slate, provided they budget for comprehensive in vitro profiling.

Quote Request

Request a Quote for (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.